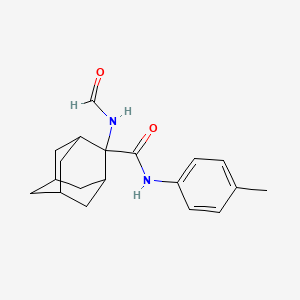
2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide is a complex organic compound with a unique structure that combines an adamantane core with a formylamino group and a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide typically involves multiple steps. One common approach is to start with adamantane, which undergoes a series of functionalization reactions to introduce the formylamino and 4-methylphenyl groups. Key steps may include:
Formylation: Introduction of the formyl group using reagents such as formic acid or formamide.
Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.
Substitution: Introduction of the 4-methylphenyl group through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Formation of 2-(carboxyamino)-N-(4-methylphenyl)-2-adamantanecarboxamide.
Reduction: Formation of 2-(hydroxylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to the adamantane core.
Materials Science: Its unique structure could be useful in the design of novel materials with specific properties, such as enhanced stability or specific interactions with other molecules.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving amide bonds and aromatic systems.
Mecanismo De Acción
The mechanism of action of 2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The adamantane core is known for its ability to interact with biological membranes, potentially affecting membrane-associated processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(formylamino)-N-phenyl-2-adamantanecarboxamide: Lacks the 4-methyl group on the phenyl ring.
2-(formylamino)-N-(4-chlorophenyl)-2-adamantanecarboxamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.
2-(formylamino)-N-(4-methoxyphenyl)-2-adamantanecarboxamide: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the 4-methyl group in 2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide may confer unique properties such as altered electronic effects and steric interactions, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C19H24N2O2 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-formamido-N-(4-methylphenyl)adamantane-2-carboxamide |
InChI |
InChI=1S/C19H24N2O2/c1-12-2-4-17(5-3-12)21-18(23)19(20-11-22)15-7-13-6-14(9-15)10-16(19)8-13/h2-5,11,13-16H,6-10H2,1H3,(H,20,22)(H,21,23) |
Clave InChI |
KMCGVUFQNRIAAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


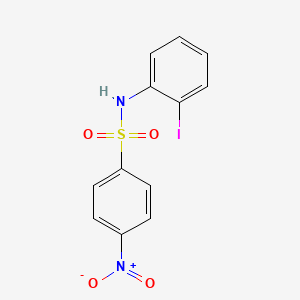
![5-butyl-3,6-dihydroxy-1H-benzo[de]isoquinoline-1,4(2H)-dione](/img/structure/B13366721.png)
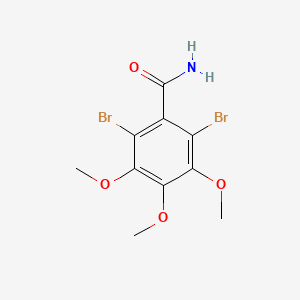
![3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B13366735.png)

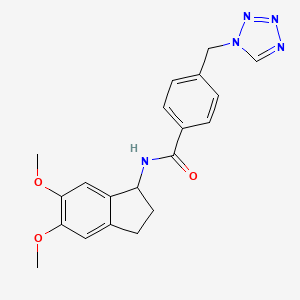
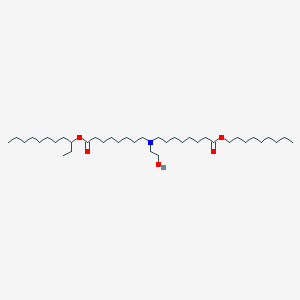
![N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B13366760.png)
![2-{[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13366766.png)

![2-methyl-3-{6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13366777.png)
![1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B13366780.png)
![6-Chloro-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B13366789.png)
![1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol](/img/structure/B13366796.png)
